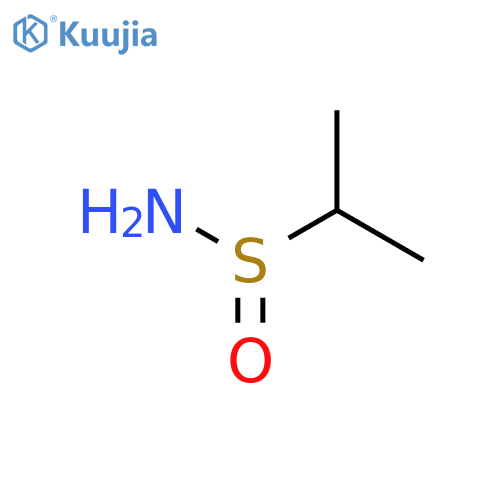Cas no 19955-41-0 (Propane-2-sulfinamide)

Propane-2-sulfinamide structure
商品名:Propane-2-sulfinamide
Propane-2-sulfinamide 化学的及び物理的性質
名前と識別子
-
- propane-2-sulfinamide
- 2-propanesulfinamide
- Propane-2-sulfinamide
-
- MDL: MFCD28118572
- インチ: 1S/C3H9NOS/c1-3(2)6(4)5/h3H,4H2,1-2H3
- InChIKey: LFILDSDQMSCNBV-UHFFFAOYSA-N
- ほほえんだ: S(C(C)C)(N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 61.8
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 62.3
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 215.1±23.0 °C at 760 mmHg
- フラッシュポイント: 83.9±22.6 °C
- じょうきあつ: 0.2±0.4 mmHg at 25°C
Propane-2-sulfinamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Propane-2-sulfinamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593595-5g |
Propane-2-sulfinamide |
19955-41-0 | 98% | 5g |
¥23940.00 | 2023-11-21 | |
| A2B Chem LLC | AW12624-2.5g |
propane-2-sulfinamide |
19955-41-0 | 95% | 2.5g |
$2039.00 | 2024-04-20 | |
| Enamine | EN300-186843-0.1g |
propane-2-sulfinamide |
19955-41-0 | 95% | 0.1g |
$337.0 | 2023-09-18 | |
| Enamine | EN300-186843-0.5g |
propane-2-sulfinamide |
19955-41-0 | 95% | 0.5g |
$758.0 | 2023-09-18 | |
| 1PlusChem | 1P01BFW0-500mg |
propane-2-sulfinamide |
19955-41-0 | 95% | 500mg |
$1048.00 | 2025-03-19 | |
| A2B Chem LLC | AW12624-250mg |
propane-2-sulfinamide |
19955-41-0 | 95% | 250mg |
$542.00 | 2024-04-20 | |
| Aaron | AR01BG4C-10g |
propane-2-sulfinamide |
19955-41-0 | 95% | 10g |
$5767.00 | 2023-12-14 | |
| abcr | AB446017-1g |
Propane-2-sulfinamide, min. 95%; . |
19955-41-0 | 1g |
€1457.50 | 2025-02-16 | ||
| A2B Chem LLC | AW12624-5g |
propane-2-sulfinamide |
19955-41-0 | 95% | 5g |
$3000.00 | 2024-04-20 | |
| 1PlusChem | 1P01BFW0-2.5g |
propane-2-sulfinamide |
19955-41-0 | 95% | 2.5g |
$2479.00 | 2025-03-19 |
Propane-2-sulfinamide 関連文献
-
Camille Pierry,Dominique Cahard,Samuel Couve-Bonnaire,Xavier Pannecoucke Org. Biomol. Chem. 2011 9 2378
-
Sif T. Linde,Vasco Corti,Vibeke H. Lauridsen,Johannes N. Lamhauge,Karl Anker J?rgensen,Nomaan M. Rezayee Chem. Sci. 2023 14 3676
-
Guofu Zhang,Shengjun Xu,Xiaoqiang Xie,Chengrong Ding,Shang Shan RSC Adv. 2017 7 9431
-
Camille Pierry,Dominique Cahard,Samuel Couve-Bonnaire,Xavier Pannecoucke Org. Biomol. Chem. 2011 9 2378
-
Plato A. Magriotis RSC Med. Chem. 2020 11 745
19955-41-0 (Propane-2-sulfinamide) 関連製品
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:19955-41-0)Propane-2-sulfinamide

清らかである:99%
はかる:1g
価格 ($):629